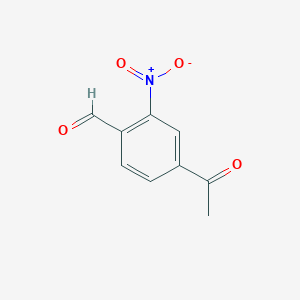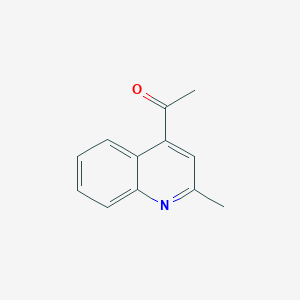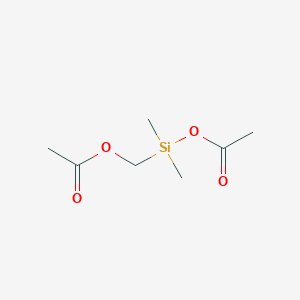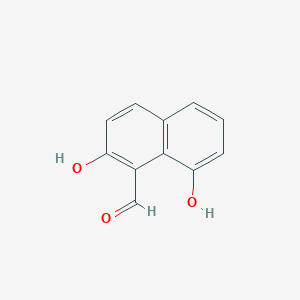
3-(4-(Chloromethyl)phenyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Chloromethyl)phenyl)isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chloromethyl)phenyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of 4-(Chloromethyl)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, copper(I) or ruthenium(II) catalysts are commonly used in the cycloaddition reactions to produce isoxazole compounds . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Chloromethyl)phenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used to generate nitrile oxides from oximes.
Catalysts: Copper(I) chloride or ruthenium(II) complexes are used in cycloaddition reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-(Chloromethyl)phenyl)isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Wirkmechanismus
The mechanism of action of 3-(4-(Chloromethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the modulation of biological pathways. The isoxazole ring can also interact with enzymes and receptors, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)isoxazole: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
3-(4-Chlorophenyl)isoxazole: Similar structure but lacks the methyl group, affecting its chemical properties and biological activity.
Uniqueness
3-(4-(Chloromethyl)phenyl)isoxazole is unique due to the presence of both the chloromethyl and isoxazole moieties, which confer distinct reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1187532-70-2 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
3-[4-(chloromethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 |
InChI-Schlüssel |
SZRBXIBISJMSGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)C2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)




